Zn(SO2CF2H)2

Radical C–H functionalization Difluoromethylation Counterion effect

Zn(SO₂CF₂H)₂, also designated zinc bis(difluoromethanesulfinate) or Baran difluoromethylation reagent (DFMS), is a bench-stable, free-flowing white powder that serves as a stoichiometric source of the difluoromethyl (•CF₂H) radical under mild oxidative conditions. It belongs to the zinc sulfinate reagent family and is employed primarily for direct C–H difluoromethylation of heteroarenes, α,β-unsaturated enones, and aromatic thiols via a radical-mediated pathway at room temperature.

Molecular Formula C2H2F4O4S2Zn
Molecular Weight 295.5 g/mol
Cat. No. B7942862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZn(SO2CF2H)2
Molecular FormulaC2H2F4O4S2Zn
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESC(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2]
InChIInChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2
InChIKeyUGEYAPVLXKEKMP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zn(SO₂CF₂H)₂ (DFMS) – What Scientific Buyers Need to Know About This Solid Difluoromethylation Reagent


Zn(SO₂CF₂H)₂, also designated zinc bis(difluoromethanesulfinate) or Baran difluoromethylation reagent (DFMS), is a bench-stable, free-flowing white powder that serves as a stoichiometric source of the difluoromethyl (•CF₂H) radical under mild oxidative conditions [1]. It belongs to the zinc sulfinate reagent family and is employed primarily for direct C–H difluoromethylation of heteroarenes, α,β-unsaturated enones, and aromatic thiols via a radical-mediated pathway at room temperature [1]. The CF₂H radical generated from DFMS exhibits nucleophilic character, preferentially attacking electron-deficient positions on heterocycles – a regiochemical behavior that is orthogonal to the electrophilic •CF₃ radical produced by the analogous zinc triflinate (Zn(SO₂CF₃)₂) [2].

Zn(SO₂CF₂H)₂ – Why Sodium, Lithium, Magnesium, or Iron Analogs Cannot Deliver Equivalent Difluoromethylation Performance


The difluoromethanesulfinate anion (SO₂CF₂H⁻) alone does not confer reactivity; the identity of the counterion is the decisive factor governing both radical generation efficiency and product yield. Systematic screening of metal difluoromethanesulfinate salts using caffeine as a model substrate revealed that sodium and lithium variants yield no product or negligible (<5%) conversion, while copper, iron, and indium salts are entirely unreactive [1]. Even the magnesium analog, which can be prepared (in only 36% isolated yield vs. the zinc salt), delivers incomplete conversion (5:1 product-to-starting-material ratio) and is markedly more hygroscopic [1]. The zinc salt is uniquely capable of producing the •CF₂H radical in high yield under the standard t-BuOOH/CH₂Cl₂/H₂O conditions [1]. Furthermore, the bench-top storage stability of DFMS – retaining original purity and reactivity after two months left open to air – is unmatched by alternative CF₂H sources such as moisture-sensitive HCF₂SO₂Cl (flash point 5 °C) or gaseous HCF₂I [2]. These counterion-dictated performance gaps mean that substituting any other metal sulfinate for Zn(SO₂CF₂H)₂ in a difluoromethylation protocol will predictably fail or severely underperform.

Zn(SO₂CF₂H)₂ – Comparative Quantitative Evidence for Differentiated Scientific Selection


Counterion-Dependent Reactivity: Zn(SO₂CF₂H)₂ vs. Na, Li, Mg, Cu, Fe, and In Difluoromethanesulfinate Salts in Caffeine Difluoromethylation

In a systematic head-to-head comparison using caffeine as a standardized substrate, Zn(SO₂CF₂H)₂ was the only metal difluoromethanesulfinate that delivered high isolated yield of difluoromethylated caffeine [1]. Sodium difluoromethanesulfinate produced no detectable product; the lithium salt gave approximately 5% yield after five hours; copper, iron, and indium salts generated zero difluoromethylated product; and the magnesium salt showed incomplete conversion (5:1 product-to-starting-material ratio) [1]. The zinc salt achieved 79% isolated yield under identical conditions (caffeine, 3.0 equiv DFMS, t-BuOOH, CH₂Cl₂/H₂O, 0 °C to rt) [1]. Additionally, the magnesium salt was noticeably more hygroscopic and was itself obtained in only 36% yield during preparation [1].

Radical C–H functionalization Difluoromethylation Counterion effect

Bench-Top Storage Stability: Zn(SO₂CF₂H)₂ Solid vs. Liquid/Gaseous CF₂H Precursors

A sample of Zn(SO₂CF₂H)₂ left open to air on the bench-top retained its original purity and reactivity after two months [1]. In contrast, the synthetic precursor difluoromethanesulfonyl chloride (HCF₂SO₂Cl) is a moisture-sensitive liquid with a flash point of 5 °C and boiling point of 84.7 °C, requiring sealed pressure vessels for handling . The earlier gaseous reagent HCF₂I is operationally problematic on scale and requires specialized equipment for safe use [1]. TMSCF₂H, another alternative CF₂H source, requires a copper catalyst and 5.0 equivalents of reagent for effective difluoromethylation due to the low polarization of the Si–CF₂H bond [2].

Reagent stability Ease of handling Storage

Orthogonal Regioselectivity: •CF₂H (Nucleophilic) from Zn(SO₂CF₂H)₂ vs. •CF₃ (Electrophilic) from Zn(SO₂CF₃)₂ on Complex Heterocycles

The •CF₂H radical generated from Zn(SO₂CF₂H)₂ reacts at electron-poor positions on heterocycles (C2), whereas the •CF₃ radical from Zn(SO₂CF₃)₂ reacts at electron-rich positions (C5, C7) [1][2]. On varenicline and dihydroquinine, the CF₂H radical exclusively functionalizes C2 adjacent to the heterocyclic nitrogen, while the CF₃ radical favors C5 (ΔΔG‡ = −0.8 kcal/mol) and C7 (ΔΔG‡ = −1.3 kcal/mol) [1]. DFT calculations at the M06-2X level reproduce these experimental selectivities and attribute the nucleophilic character of •CF₂H to the dominance of fluorine lone-pair interaction over inductive withdrawal; adding a third fluorine (CF₃) reverses this balance, rendering the radical electrophilic [1].

Regioselectivity Radical polarity Late-stage functionalization

Substrate Scope: Zn(SO₂CF₂H)₂-Mediated C–H Difluoromethylation Across Heteroarenes, Enones, and Thiols

Under the standard conditions (substrate 1.0 equiv, DFMS 2.0–3.0 equiv, t-BuOOH 3.0–4.0 equiv, TFA 1.0 equiv, CH₂Cl₂/H₂O, 23 °C, open air), Zn(SO₂CF₂H)₂ delivers isolated yields typically in the range of 40–90% across nitrogen-containing heteroarenes (pyridines, pyrroles, pyrimidines, pyrazines, imidazoles, quinolines, caffeine), α,β-unsaturated enones, and aromatic thiols [1]. The patent reports that difluoromethylation reactions proceed with yields in excess of 50%, with some exceeding 80% [2]. Caffeine – the model substrate used across counterion screening – is difluoromethylated in 79% yield on a 0.05 mmol scale and the reaction has been scaled to 0.25 mmol [2]. In most cases, substrates with multiple potential reactive sites exhibit high levels of regioselectivity, producing a single observable regioisomer [1]. Indole and 1-(2,4-dimethylfuran-3-yl)ethanone were unreactive, defining a boundary of the method [1]. This diverse but well-characterized scope enables users to predict whether their target heterocycle will be amenable to DFMS chemistry without trial-and-error screening.

Substrate scope Functional group tolerance Heterocycle diversification

Operational Simplicity and Scalability: Room-Temperature, Open-Air Reaction Amenable to Gram-Scale

The difluoromethylation reaction using Zn(SO₂CF₂H)₂ proceeds at 23 °C in a biphasic CH₂Cl₂/H₂O solvent system open to air, with no requirement for anhydrous conditions, glovebox techniques, or external metal catalysts [1]. The patent reports that the caffeine difluoromethylation was successfully scaled from 0.05 mmol to 0.25 mmol (5-fold) without modification [2]. The inventors have explicitly stated that the method is amenable to gram-scale procedures [3]. In contrast, TMSCF₂H-based difluoromethylation requires a copper catalyst and typically 5.0 equivalents of the reagent [4]. HCF₂I gas-based methods require sealed systems for a gaseous reagent that is non-commercial and must be synthesized [1]. DAST-mediated difluorination requires pre-functionalized aldehyde substrates and generates stoichiometric sulfur-based waste [1]. The absence of a metal catalyst in the DFMS system also eliminates concerns about transition metal contamination in pharmaceutical end-products.

Scalability Process chemistry Operational simplicity

Established Synthetic Protocol: Nature Protocols Publication Enables Reproducible In-House Preparation of Zn(SO₂CF₂H)₂

A detailed step-by-step protocol for the synthesis and purification of Zn(SO₂CF₂H)₂ and related zinc bis(alkanesulfinate) reagents has been published in Nature Protocols [1]. The synthesis from commercially available HCF₂SO₂Cl and zinc dust can generally be completed within 3 hours, although workup may take up to 24 hours and purification up to 3 hours [1]. The protocol enables a user to generate a toolkit of zinc sulfinate reagents within one week [1]. This contrasts with reported difficulties in preparing and purifying sodium difluoromethanesulfinate, which is described as low-yielding and challenging to purify [2]. The existence of a refereed, standardized protocol reduces batch-to-batch variability concerns and allows laboratories to independently verify reagent quality before committing to bulk procurement.

Reagent preparation Reproducibility Methodology standardization

Zn(SO₂CF₂H)₂ – Highest-Value Application Scenarios Grounded in Quantitative Differentiation


Late-Stage C–H Difluoromethylation of Drug-Like Heterocycles in Medicinal Chemistry SAR Campaigns

When a medicinal chemistry program requires systematic exploration of CF₂H substitution on nitrogen-containing heterocyclic cores (pyridines, pyrimidines, pyrazines, quinolines, purines), Zn(SO₂CF₂H)₂ is the reagent of choice because it effects direct C–H to C–CF₂H conversion in a single step with predictable C2 selectivity on electron-deficient positions [1]. Caffeine, a purine alkaloid, is difluoromethylated in 79% yield, establishing a benchmark for complex heterocyclic substrates [2]. The orthogonal nucleophilic character of •CF₂H means that sites inaccessible to electrophilic fluoroalkyl radicals (CF₃, C₂F₅) can be selectively functionalized, enabling complementary SAR exploration [3]. The reaction is compatible with diverse functional groups including esters, ketones, halogens, and nitriles, and requires no metal catalyst, eliminating concerns about transition metal residues in biological assays [1].

Gram-Scale Preparation of Difluoromethylated Building Blocks for Agrochemical and Materials Discovery

For process chemists or kilo-lab operators needing multi-gram quantities of difluoromethylated heteroarene intermediates, DFMS offers a scalable, room-temperature, open-air protocol that avoids the specialized equipment required for gaseous (HCF₂I) or moisture-sensitive liquid (HCF₂SO₂Cl) alternatives [1]. The patent demonstrates successful 5-fold scale-up of the caffeine difluoromethylation, and the inventors have confirmed gram-scale amenability [2][3]. The reagent itself is prepared from commercially available HCF₂SO₂Cl and zinc dust following a published Nature Protocols procedure that can be completed within one week, providing supply chain flexibility [4].

Mechanistic Probe: Nucleophilic vs. Electrophilic Radical Regioselectivity Studies on Heterocyclic Systems

Research groups investigating radical polarity effects on heterocyclic functionalization can use Zn(SO₂CF₂H)₂ and Zn(SO₂CF₃)₂ as a paired reagent system to explore how radical electronic character controls site selectivity. The CF₂H radical (nucleophilic) and CF₃ radical (electrophilic) show a complete regiochemical switch: CF₂H exclusively functionalizes C2 adjacent to nitrogen, while CF₃ targets C5 and C7 on electron-rich positions [3]. The ΔΔG‡ values of −0.8 kcal/mol (C5) and −1.3 kcal/mol (C7) for CF₃ addition provide quantitative benchmarks for computational modeling studies [3]. This reagent pair thus serves as an experimentally validated reference system for DFT method calibration in radical addition reactions.

Aldehyde Oxidase (AO) Metabolic Susceptibility Screening via DFMS-Derived Heteroaromatic Probes

DFMS-derived CF₂H-substituted heteroarenes have been employed in a rapid chemical 'litmus test' for predicting aldehyde oxidase (AO) metabolism of drug candidates [1]. The bench stability and operational simplicity of DFMS enable medicinal chemistry teams to rapidly generate a panel of difluoromethylated heteroaromatic probes without the need for pre-functionalized starting materials, accelerating early ADME triage. This application leverages the unique combination of DFMS's air stability, room-temperature reactivity, and broad heteroarene compatibility, which are not simultaneously offered by any alternative CF₂H source.

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